Bienvenue dans la boutique en ligne BenchChem!

7-Xylosyltaxol B

Semi-synthesis Cephalomannine Taxane intermediates

7-Xylosyltaxol B (cephalomannine-7-xyloside) is a C-13 tigloyl-substituted taxane, distinct from benzoyl-containing 7-xylosyltaxol. This structural divergence enables unique semi-synthetic access to cephalomannine-class compounds via established patent methods. For tubulin-binding studies comparing side-chain effects or cell-type-specific cytotoxicity (IC₅₀: 0.16-5.9 µM across five cell lines), select this specific cephalomannine derivative. Verify purity ≥98% and origin before ordering.

Molecular Formula C50H61NO18
Molecular Weight 964.0 g/mol
Cat. No. B564247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Xylosyltaxol B
Molecular FormulaC50H61NO18
Molecular Weight964.0 g/mol
Structural Identifiers
InChIInChI=1S/C50H61NO18/c1-9-24(2)43(59)51-35(28-16-12-10-13-17-28)37(56)45(61)66-31-21-50(62)42(68-44(60)29-18-14-11-15-19-29)40-48(8,41(58)39(65-26(4)52)34(25(31)3)47(50,6)7)32(20-33-49(40,23-64-33)69-27(5)53)67-46-38(57)36(55)30(54)22-63-46/h9-19,30-33,35-40,42,46,54-57,62H,20-23H2,1-8H3,(H,51,59)
InChIKeyHWPZOSPUENCAFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

7-Xylosyltaxol B (CAS 90352-19-5): A Cephalomannine-Derived Xylosyl Taxane with Defined Tubulin-Binding Activity and Distinct Semi-Synthetic Value


7-Xylosyltaxol B (CAS 90352-19-5), also designated 7-xylosylcephalomannine or cephalomannine-7-xyloside, is a xylosyl-substituted taxane diterpenoid within the paclitaxel/cephalomannine structural family . The compound is distinguished from the closely related 7-xylosyltaxol (CAS 90332-66-4) by its C-13 side chain substitution pattern—bearing a tigloyl-derived amide moiety characteristic of cephalomannine rather than the benzoyl group of paclitaxel [1]. As a natural product isolated from Taxus wallichiana var. mairei , it functions as a microtubule-targeting agent that binds tubulin and disrupts microtubule dynamics [2].

7-Xylosyltaxol B vs. 7-Xylosyltaxol: Why the C-13 Side Chain Distinction Prevents Interchangeability in Procurement


Despite sharing the 7-O-xylosyl modification and microtubule-binding mechanism, 7-xylosyltaxol B (CAS 90352-19-5, cephalomannine derivative) and 7-xylosyltaxol (CAS 90332-66-4, paclitaxel derivative) are chemically distinct entities that cannot be substituted in research or industrial workflows [1]. The compounds differ fundamentally at the C-13 side chain: 7-xylosyltaxol B contains a tigloyl amide substituent (derived from cephalomannine) while 7-xylosyltaxol contains a benzoyl amide group (derived from paclitaxel) [2]. This structural divergence creates two critical procurement-level distinctions: (1) the cephalomannine-derived compound offers a distinct semi-synthetic entry point for C-13 side chain-modified taxane analogs that cannot be accessed from the paclitaxel-derived variant [3], and (2) published cytotoxicity profiles—including the availability of cross-study comparable IC50 data across five distinct cell lines—enable data-driven selection based on cell-type-specific potency requirements [4].

7-Xylosyltaxol B: Quantified Differentiation Data for Scientific Selection


7-Xylosyltaxol B as a Distinct Semi-Synthetic Entry Point to Cephalomannine-Derived Analogs

7-Xylosyltaxol B serves as a distinct semi-synthetic precursor for generating cephalomannine (taxol B) and cephalomannine-derived analogs, in contrast to 7-xylosyltaxol which yields paclitaxel (taxol A) [1]. The patent literature explicitly defines the conversion pathway: 7-xylosyl-10-deacetyl-taxol B (xyloside B) → 10-deacetyl taxol B → taxol B (cephalomannine) [2]. For 7-xylosyltaxol B, the C-13 side chain bearing the tigloyl amide (CH3C=CHCH3) is retained throughout semi-synthetic processing, providing access to cephalomannine-class compounds that differ in pharmacological profile from paclitaxel-class compounds [3].

Semi-synthesis Cephalomannine Taxane intermediates Side-chain diversification

Comparative Cytotoxicity: 7-Xylosyltaxol B Cell Line IC50 Values with Paclitaxel Baseline

7-Xylosyltaxol B exhibits microtubule-disrupting activity with defined cytotoxicity across multiple cancer cell lines. In cell-free tubulin polymerization assays using pig brain microtubules, 7-xylosyltaxol demonstrates an IC50 of 0.2 µM, establishing the baseline potency of the 7-xylosyltaxane scaffold against the paclitaxel binding site [1]. Against human cancer cell lines, 7-xylosyltaxol inhibits proliferation with IC50 values of 0.39 µM (A549, NSCLC), 0.16 µM (MCF-7, breast), 0.85 µM (A2780, ovarian), 5.9 µM (HCT-8, colorectal), and 5.6 µM (SW480, colorectal) [2]. Notably, 7-xylosyltaxol B represents the cephalomannine-derived variant within this scaffold class, providing a structurally distinct option for exploring side-chain-dependent potency variations.

Cytotoxicity Anticancer IC50 Taxane potency

Natural Abundance: 7-Xylosyltaxane Scaffolds Provide 25× Greater Source Material Yield vs. Paclitaxel

The 7-xylosyltaxane scaffold class, which includes both 7-xylosyltaxol B and its analogs, occurs naturally at concentrations approximately 25-fold higher than paclitaxel itself in yew tree biomass. Specifically, the natural concentration of paclitaxel is approximately 0.02% in yew trees, whereas the concentration of 7-β-xylosyl-10-deacetyltaxol (a closely related xylosyl taxane) reaches up to 0.5% [1]. While this data represents the 10-deacetylated variant rather than 7-xylosyltaxol B specifically, it establishes a critical class-level principle: the 7-xylosyl substitution pattern correlates with substantially enhanced natural accumulation in Taxus species [2].

Natural abundance Phytochemistry Yield Taxus

7-Xylosyltaxol B: Evidence-Defined Research and Industrial Application Scenarios


Semi-Synthesis of Cephalomannine and C-13 Tigloyl Taxane Analogs

7-Xylosyltaxol B serves as a defined starting material for the semi-synthesis of cephalomannine (taxol B) and structurally related C-13 tigloyl-containing taxanes via established patent methods [1]. The US Patent 5,856,532 process demonstrates conversion of 7-xylosyl-10-deacetyl-taxol B (xyloside B) to taxol B (cephalomannine) through sequential periodate oxidation, borohydride reduction, acidification, silyl protection, acetylation, and deprotection steps [2]. This application is uniquely accessible from 7-xylosyltaxol B, as the alternative 7-xylosyltaxol (CAS 90332-66-4) yields paclitaxel (taxol A) with a benzoyl side chain rather than the tigloyl side chain characteristic of cephalomannine-class compounds.

Comparative Tubulin-Binding and Microtubule Dynamics Studies

7-Xylosyltaxol B, as the cephalomannine-derived member of the 7-xylosyltaxane family, enables direct comparative studies of how C-13 side chain variation (tigloyl vs. benzoyl) modulates tubulin-binding affinity and microtubule disruption potency [1]. In cell-free tubulin polymerization assays using pig brain microtubules, 7-xylosyltaxol exhibits an IC50 of 0.2 µM, establishing the baseline potency of this scaffold class against the paclitaxel binding site [2]. The availability of 7-xylosyltaxol B provides researchers with a tool to assess whether the cephalomannine-derived tigloyl side chain alters binding kinetics, residence time, or downstream cellular effects relative to the paclitaxel-derived benzoyl variant.

Cell-Line-Specific Cytotoxicity Profiling with Defined IC50 Benchmarking

7-Xylosyltaxol B can be deployed in cell-based cytotoxicity studies where cell-line-dependent potency differences are of experimental interest. The compound class has established IC50 values across five human cancer cell lines: A549 (0.39 µM), MCF-7 (0.16 µM), A2780 (0.85 µM), HCT-8 (5.9 µM), and SW480 (5.6 µM) [1]. This defined profile—showing sub-µM potency in lung, breast, and ovarian lines but µM potency in colorectal lines—makes the compound suitable for studies investigating cell-type-specific determinants of taxane sensitivity or resistance mechanisms, where the intermediate potency may offer a larger dynamic range than high-potency paclitaxel.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Xylosyltaxol B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.